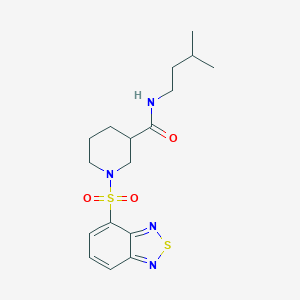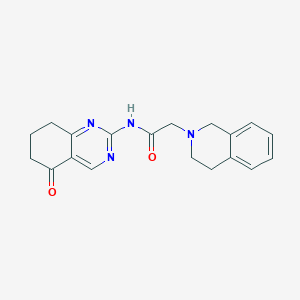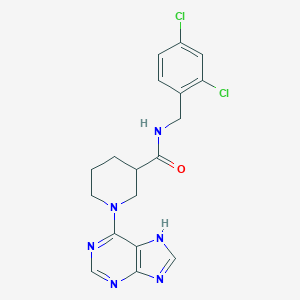
1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.
Sulfonylation: The benzothiadiazole core is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Piperidinecarboxamide Formation: The sulfonylated benzothiadiazole is reacted with piperidinecarboxylic acid derivatives to form the desired piperidinecarboxamide structure.
Isopentyl Substitution: Finally, the isopentyl group is introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine: A glycine derivative with similar structural features.
N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-leucine: Another benzothiadiazole derivative with a piperidinecarboxamide structure.
Uniqueness
1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities, distinguishing it from other similar compounds.
Properties
CAS No. |
902630-49-3 |
|---|---|
Molecular Formula |
C17H24N4O3S2 |
Molecular Weight |
396.5g/mol |
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(3-methylbutyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H24N4O3S2/c1-12(2)8-9-18-17(22)13-5-4-10-21(11-13)26(23,24)15-7-3-6-14-16(15)20-25-19-14/h3,6-7,12-13H,4-5,8-11H2,1-2H3,(H,18,22) |
InChI Key |
SZXWNMVIODUJNE-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Canonical SMILES |
CC(C)CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B357381.png)

![4-(4-chlorobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone](/img/structure/B357384.png)

![Ethyl 2,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B357388.png)
![5,6-dimethyl-N-[3-(morpholin-4-yl)propyl]-7-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B357390.png)
![N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)nicotinamide](/img/structure/B357395.png)
![N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-thiophenecarboxamide](/img/structure/B357397.png)

![2-[2-(4-methoxyanilino)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]-N-(2-phenylethyl)acetamide](/img/structure/B357400.png)
![N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B357404.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B357405.png)

![7-(acetyloxy)-3-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-methyl-2-oxo-2H-chromen-8-yl acetate](/img/structure/B357407.png)
